molecular formula C7H4O2S B1472826 4-Ethynylthiophene-2-carboxylic acid CAS No. 1935990-01-4

4-Ethynylthiophene-2-carboxylic acid

Cat. No. B1472826
M. Wt: 152.17 g/mol
InChI Key: DWUZKPVSZDTHMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Ethynylthiophene-2-carboxylic acid is C7H4O2S . Its molecular weight is 152.17 .


Physical And Chemical Properties Analysis

The density of 4-Ethynylthiophene-2-carboxylic acid is predicted to be 1.40±0.1 g/cm3 . Its boiling point is predicted to be 318.5±27.0 °C . The melting point and flash point are not available .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application : Thiophene derivatives have been recognized for their promising pharmacological characteristics, including antimicrobial activity . Specifically, derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate have shown significant antimicrobial activity .
  • Methods of Application : These compounds are prepared via reaction with different nucleophiles and electrophiles . The structure of the designed compounds is derived from their spectral information .
  • Results or Outcomes : The results of antimicrobial activity revealed that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .

2. Biological Activities

  • Summary of Application : 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities .
  • Methods of Application : Aryl/heteroaryl esters were converted to substituted thiophene esters via a Vilsmeier-Haack reaction, which were then hydrolyzed to 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives .
  • Results or Outcomes : The synthesized compounds were evaluated for their antibacterial activity against two Gram-positive and two Gram-negative bacteria, as well as their anticancer activity against PC-3 cell line (human prostate cancer cell lines) .

3. Corrosion Inhibitors

  • Summary of Application : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

4. Organic Semiconductors

  • Summary of Application : Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
  • Methods of Application : These molecules are used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

5. Organic Synthesis

  • Summary of Application : Thiophene derivatives, including 4-Ethynylthiophene-2-carboxylic acid, can be used in organic synthesis .
  • Methods of Application : These compounds can be used as building blocks in the synthesis of larger, more complex organic molecules .
  • Results or Outcomes : The specific outcomes can vary widely depending on the specific synthesis pathway and the target molecule .

6. Optoelectronics

  • Summary of Application : 4-Ethynylthiophene-2-carboxylic acid holds promise in fields like materials science and optoelectronics.
  • Methods of Application : This compound can be used in the fabrication of devices such as organic light-emitting diodes (OLEDs) and solar cells.
  • Results or Outcomes : The performance of these devices can be evaluated based on parameters such as luminous efficiency and power conversion efficiency.

properties

IUPAC Name

4-ethynylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c1-2-5-3-6(7(8)9)10-4-5/h1,3-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUZKPVSZDTHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylthiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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